molecular formula C18H24N4O3S B11969013 5-cyclohexyl-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

5-cyclohexyl-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide

Cat. No.: B11969013
M. Wt: 376.5 g/mol
InChI Key: VAOGFLGTOVUTKC-YBFXNURJSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-thiol derivative family, characterized by a triazole core substituted with a cyclohexyl group at position 5 and a 2,4,6-trimethoxyphenylmethylideneamino moiety at position 2. Its molecular formula is C₁₉H₂₄N₄O₃S (MW: 412.48 g/mol), with structural features that balance hydrophobicity (cyclohexyl) and hydrogen-bonding capacity (methoxy groups) .

Properties

Molecular Formula

C18H24N4O3S

Molecular Weight

376.5 g/mol

IUPAC Name

3-cyclohexyl-4-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H24N4O3S/c1-23-13-9-15(24-2)14(16(10-13)25-3)11-19-22-17(20-21-18(22)26)12-7-5-4-6-8-12/h9-12H,4-8H2,1-3H3,(H,21,26)/b19-11+

InChI Key

VAOGFLGTOVUTKC-YBFXNURJSA-N

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)/C=N/N2C(=NNC2=S)C3CCCCC3)OC

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C=NN2C(=NNC2=S)C3CCCCC3)OC

solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclohexyl-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via alkylation reactions using cyclohexyl halides.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is attached through a condensation reaction with trimethoxybenzaldehyde under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the imine bond, resulting in the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-cyclohexyl-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the trimethoxyphenyl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Variations and Electronic Effects

The table below highlights key structural differences and their implications:

Compound Name & Source R1 (Triazole Substitution) R2 (Benzylidene Substitution) Molecular Formula Molecular Weight (g/mol) Key Properties/Effects
Target Compound Cyclohexyl 2,4,6-Trimethoxyphenyl C₁₉H₂₄N₄O₃S 412.48 High lipophilicity (cyclohexyl); symmetric methoxy arrangement enhances crystallinity .
5-(4-Methylphenyl)-... (Ev2) 4-Methylphenyl 3,4,5-Trimethoxyphenyl C₁₉H₂₀N₄O₃S 396.45 Electron-rich methoxy groups improve solubility; methylphenyl reduces steric bulk .
5-Cyclohexyl-... (Ev5) Cyclohexyl 2-Methylphenyl C₁₆H₁₉N₄S 315.41 No methoxy groups; lower solubility; simplified aromatic interactions .
5-(3-Chlorophenyl)-... (Ev9) 3-Chlorophenyl 2,4,5-Trimethoxyphenyl C₁₈H₁₇ClN₄O₃S 422.87 Chloro substituent increases electronegativity; asymmetric methoxy disrupts packing .
N-[(E)-2-Chlorobenzylidene]-... (Ev10) 2-Chlorophenyl 3,4,5-Trimethoxyphenyl C₂₆H₂₅ClN₄O₃S 521.02 Bulky 3,4,5-trimethoxy group enhances hydrogen bonding; chloro aids halogen interactions .

Research Findings and Data Tables

Table 1: Crystallographic Parameters of Selected Compounds

Compound Space Group Dihedral Angle (°) R Factor Reference
Target Compound Pending Pending Pending
Ev10 Compound P 1 53.84 (benzylidene vs. triazole) 0.051
Ev7 Compound P2₁/c 21.93 (lactone vs. benzene) 0.048

Table 2: Predicted Physicochemical Properties

Compound logP (Est.) Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target Compound 3.5 1 (SH) 7 (O, N) 95.2
Ev2 Compound 2.8 1 (SH) 7 98.5
Ev9 Compound 3.9 1 (SH) 7 96.8

Biological Activity

5-Cyclohexyl-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C18H24N4O3S
  • Molecular Weight : 376.5 g/mol
  • IUPAC Name : 3-cyclohexyl-4-[(E)-(2,4,6-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

These structural components contribute to its interaction with biological systems and its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The triazole ring structure is known to inhibit certain enzymes by mimicking substrate structures or binding to active sites. This mechanism is crucial in the development of drugs targeting enzymatic pathways involved in diseases such as cancer and inflammation.
  • Receptor Modulation : The trimethoxyphenyl group enhances binding affinity to specific receptors, potentially modulating their activity. This could lead to alterations in cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance:

  • Cytotoxicity Studies : Compounds bearing trimethoxyphenyl moieties have shown significant cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated IC50 values ranging from 0.52 to 6.26 μM against MCF-7/ADR cells, indicating potent anticancer activity .
  • Mechanistic Insights : The mechanism involves inhibition of tubulin polymerization and multiple oncogenic kinases, leading to cell cycle arrest and apoptosis in cancer cells . Such findings suggest that this compound may exhibit similar properties.

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Mediators : Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators. This could make them candidates for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique biological profile of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameMolecular FormulaIC50 (μM)Mechanism
Compound AC18H24N4O3S0.52 - 6.26Tubulin Inhibition
Compound BC18H22N4O3S10 - 20COX Inhibition
Compound CC19H26N4O3S5 - 15Kinase Inhibition

This table illustrates how variations in structure can influence biological activity and potency.

Case Studies

  • Study on Cytotoxicity : A study investigated a series of triazole derivatives similar to our compound and found that modifications in the phenolic groups significantly impacted their cytotoxicity against breast cancer cell lines .
  • Mechanistic Study : Another research focused on the binding interactions of triazole derivatives with tubulin proteins using molecular docking studies. The results indicated high binding affinities for compounds similar to this compound .

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